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Introduction

C-C chemokine receptor 4 (CCR4) is a G-protein-coupled receptor that plays a pivotal role in

mediating the migration of various leukocyte subsets, particularly T helper 2 (Th2) cells,

regulatory T cells (Tregs), and Th17 cells.[1][2][3] Its cognate ligands are CCL17 (Thymus and

Activation Regulated Chemokine, TARC) and CCL22 (Macrophage-Derived Chemokine, MDC).

[1][4] The CCR4-CCL17/CCL22 axis is crucial in orchestrating immune responses in both

physiological and pathological conditions, including allergic inflammation, autoimmune

diseases, and cancer.[2][5] Animal models, particularly knockout mice, have been instrumental

in elucidating the complex in vivo functions of CCR4 and for the preclinical evaluation of

therapeutic agents targeting this receptor.[4]

These application notes provide an overview of the primary animal models used to study

CCR4, quantitative data derived from these models, and detailed protocols for key

experimental procedures.

Animal Models for CCR4 Research
The most widely used animal model is the CCR4 knockout (CCR4⁻/⁻) mouse. These mice are

viable, fertile, and exhibit no gross physical or behavioral abnormalities under standard housing
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conditions, making them a robust tool for in vivo studies.[6]

Table 1: Characteristics of CCR4 Knockout Mouse Models

Feature Description
Source / Strain
Information

Reference

Gene Name

Chemokine (C-C

motif) receptor 4

(Ccr4)

Cyagen:

C57BL/6NCya-

Ccr4em1/Cya

[4]

Modification

Conventional

knockout (entire

coding region

disrupted)

The Jackson

Laboratory: B6;129P-

Ccr4tm1Pwr/J

[6]

Background Strains

C57BL/6NCya,

129P2/OlaHsd,

BALB/c

C57BL/6 is a Th1-

prone strain, while

BALB/c is Th2-prone.

[4][6][7]

Phenotype

No Ccr4 mRNA or

protein detected.

Resistant to LPS-

induced lethality.

Altered leukocyte

trafficking, particularly

of Th2, Th17, and

Treg cells.

MGI:107824 [4][6]

Key Applications

Inflammation,

immunology,

oncology, infectious

disease, transplant

rejection.

N/A [8][9][10][11]
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CCR4 is a key mediator in several inflammatory conditions by directing pathogenic T cells to

tissues.

Atopic Dermatitis: In mouse models, CCR4 deficiency or blockade with an antagonist

ameliorates allergic skin inflammation by reducing the recruitment of CCR4-expressing Th2

and Th17 cells.[7][12]

Rheumatoid Arthritis (RA): In the collagen-induced arthritis (CIA) mouse model, CCR4-

deficient mice are highly resistant to disease induction. Pharmacological inhibition of CCR4

reduces the number of Th17 cells in arthritic joints and regional lymph nodes.[1]

Inflammatory Bowel Disease (IBD): In an adoptive transfer model of colitis, CCR4-deficient

Treg cells fail to accumulate in mesenteric lymph nodes and cannot suppress the generation

of pathogenic T cells, demonstrating CCR4's critical role in Treg trafficking and function in the

gut.[8]

Allergic Airway Inflammation: CCR4 is required for the efficient migration of antigen-specific

Th2 cells into the lung and airways following allergen challenge.[13] Neutralizing CCR4

ligands CCL17 or CCL22 reduces leukocyte recruitment to the lungs.[14]

Oncology
The CCR4-CCL22/CCL17 axis is implicated in tumor immune evasion by recruiting

immunosuppressive cells to the tumor microenvironment (TME).

Pancreatic Cancer: In an orthotopic mouse model, genetic knockout of CCR4 reduces

tumor-associated macrophage (TAM) infiltration, slows tumor growth, and prolongs survival.

[9]

Ovarian Cancer: Tumor-derived CCL22 recruits CCR4+ Tregs into the tumor, which

suppresses anti-tumor immunity and correlates with poor survival.[5]

Renal Cell Carcinoma (RCC): An antagonistic anti-CCR4 antibody showed significant

antitumor activity in the RENCA mouse model, which was dependent on the presence of

CD4+ T cells.[15]
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Adult T-cell Leukemia/Lymphoma (ATL): Tumor cells in a majority of ATL patients express

high levels of CCR4, making it a key therapeutic target.[5]

Table 2: Quantitative Data from In Vivo CCR4 Animal Studies
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Disease Model Animal Model Key Finding
Quantitative
Result

Reference

Pancreatic

Cancer

Orthotopic

PDA6606

Reduced overall

immune

infiltration in

CCR4⁻/⁻ tumors.

CD45⁺ cells per

1x10⁵ tumor

cells: 17,860 ±

2462 (WT) vs.

9341 ± 1777

(CCR4⁻/⁻)

[9]

Atherosclerosis Apoe⁻/⁻

CCR4 is

predominantly

expressed on

Tregs.

~15-25% of

CD4⁺Foxp3⁺

Tregs express

CCR4 in wild-

type or Apoe⁻/⁻

mice.

[3]

Allergic

Inflammation

Adoptive

Transfer

A majority of IL-4

producing Th2

cells express

CCR4.

62% (± 8%) of

IL-4 producing

OTII Th2 cells

express CCR4.

[13]

Hodgkin

Lymphoma
Xenograft

Forced CCR4

expression

improves T-cell

migration to

TARC-secreting

tumors.

Transwell

migration of

CCR4⁺ T cells

towards TARC:

~30-40% vs.

<5% for control T

cells.

[16]

Contact

Hypersensitivity

Oxazolone

Model

CCR4

expression

increases in

draining lymph

nodes after

sensitization.

Significant

increase in

CCR4⁺ mRNA

and CCR4⁺ cells

(majority CD4⁺ T

cells) in

sensitized mice

vs. naive mice.

[17]
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Signaling and Experimental Workflows
CCR4 Signaling Pathway
Upon binding its ligands, CCL17 or CCL22, CCR4 can signal through different pathways. While

traditionally viewed as a G-protein coupled receptor, some studies suggest that in certain

contexts, CCR4 may primarily signal through β-arrestin recruitment to mediate chemotaxis,

with little to no G-protein activation.[18][19] This β-arrestin-dependent signaling involves the

activation of p38 MAPK and Rho-associated protein kinase (ROCK).[18]
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CCR4 signaling leading to cell migration.
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Experimental Workflow: Adoptive Transfer Model for IBD
This workflow details the study of Treg function in preventing colitis, a common application for

CCR4⁻/⁻ mice.

Cell Preparation

Adoptive Transfer

Analysis

1. Isolate Splenocytes
from WT and CCR4-/- mice

2. Sort Naive T cells
(CD4+CD45RB_high)

3. Sort Treg cells
(CD4+CD25+CD45RB_low)
from WT and CCR4-/- mice

5. Co-inject Naive T cells
with either WT Tregs

or CCR4-/- Tregs

4. Use Immunodeficient
Recipient Mice (e.g., Rag1-/-)

6. Monitor Weight Loss
and Clinical Score (Weeks 1-8)

7. Histological Analysis
of Colon for Inflammation
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from Mesenteric Lymph Nodes

by Flow Cytometry
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Workflow for IBD adoptive transfer experiment.
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Protocol 1: In Vivo Cell Migration Assay (Adoptive
Transfer)
This protocol is adapted from studies tracking CCR4-dependent cell migration to inflammatory

sites.[8][13]

Objective: To assess the requirement of CCR4 for T cell trafficking to a site of inflammation in

vivo.

Materials:

CCR4⁺/⁺ (Wild-Type) and CCR4⁻/⁻ mice on the same genetic background (e.g., C57BL/6).

Recipient mice (e.g., immunodeficient SCID or Rag1⁻/⁻ mice, or congenic Thy1.1⁺ mice).

Cell sorting antibodies (e.g., anti-CD4, anti-CD8, anti-CD62L).

Cell labeling dye (e.g., CFSE) or fluorescent reporter mice (e.g., GFP).

Sterile PBS, RPMI-1640 medium.

Flow cytometer.

Procedure:

Cell Isolation: Isolate splenocytes and lymph node cells from donor WT and CCR4⁻/⁻ mice.

T Cell Enrichment & Labeling:

Enrich for the desired T cell population (e.g., CD4⁺ T cells) using magnetic bead

separation.

(Optional) If not using reporter mice, label the enriched cells with a fluorescent dye like

CFSE according to the manufacturer's protocol. This allows for tracking of distinct

populations if co-injected.

Adoptive Transfer:
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Resuspend the labeled WT and CCR4⁻/⁻ cells in sterile PBS at a concentration of 2-10 x

10⁷ cells/mL.

Inject 1-5 x 10⁶ cells in a volume of 100-200 µL intravenously (i.v.) into recipient mice.

Induce Inflammation: At a specified time post-transfer (e.g., 24 hours), induce inflammation

in a target organ (e.g., allergic airway inflammation via intranasal allergen challenge, or

contact hypersensitivity via skin sensitization).

Tissue Harvest and Analysis:

After a defined period (e.g., 48-72 hours post-challenge), euthanize the mice.

Harvest the target organ (e.g., lungs, skin) and draining lymph nodes.

Prepare single-cell suspensions from the harvested tissues.

Flow Cytometry:

Stain the single-cell suspensions with antibodies against relevant cell surface markers

(e.g., CD4, CD3).

Analyze the samples using a flow cytometer to quantify the number and percentage of

transferred WT (CFSE-high) and CCR4⁻/⁻ (CFSE-low or unlabeled) cells that have

migrated to the inflamed tissue.

Protocol 2: In Vitro Chemotaxis (Transwell) Assay
This assay validates the migratory response of cells to CCR4 ligands and is a crucial in vitro

complement to in vivo findings.[16][20][21]

Objective: To quantify the directed migration of a cell population towards a CCR4 ligand

gradient.

Materials:

Transwell inserts with appropriate pore size (e.g., 5 µm for lymphocytes).
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24-well tissue culture plate.

Recombinant murine CCL17 and CCL22.

Cells to be tested (e.g., splenocytes, enriched T cells from WT and CCR4⁻/⁻ mice).

Assay medium (e.g., RPMI + 0.5% BSA).

Flow cytometer or cell counter.

Procedure:

Cell Preparation: Prepare a single-cell suspension of the desired cells and resuspend them

in assay medium at 1-5 x 10⁶ cells/mL.

Assay Setup:

Add 600 µL of assay medium containing various concentrations of CCL17 or CCL22 (e.g.,

0, 10, 100, 500 ng/mL) to the lower wells of the 24-well plate. Use medium alone as a

negative control.

Place the Transwell inserts into the wells.

Add 100 µL of the cell suspension (1-5 x 10⁵ cells) to the upper chamber of each insert.

Incubation: Incubate the plate at 37°C, 5% CO₂ for 2-4 hours.

Quantification of Migration:

Carefully remove the Transwell inserts.

Collect the cells that have migrated to the lower chamber.

Count the migrated cells using a cell counter or by flow cytometry (by adding a fixed

number of counting beads to each sample for accurate quantification).

Data Analysis:
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Calculate the percentage of migration: (Number of cells in the lower chamber / Total

number of cells added to the upper chamber) x 100.

Plot the percentage of migration against the chemokine concentration. Compare the

response of WT cells to CCR4⁻/⁻ cells.

Protocol 3: Flow Cytometry for CCR4 Expression
Analysis
Objective: To identify and quantify cell populations expressing CCR4 on their surface.

Materials:

Single-cell suspensions from tissues of interest (e.g., spleen, lymph nodes, tumor).

FACS buffer (PBS + 2% FBS + 0.05% Sodium Azide).

Fc block (e.g., anti-CD16/CD32 antibody).

Fluorochrome-conjugated antibodies: anti-CCR4 (CD194), and antibodies for lineage

markers (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-FoxP3 for Tregs).

Isotype control antibody for anti-CCR4.

Flow cytometer.

Procedure:

Cell Preparation: Prepare a single-cell suspension and adjust the cell concentration to 1 x

10⁷ cells/mL in FACS buffer.

Fc Receptor Blocking: Add 1 µL of Fc block to 100 µL of cell suspension (1 x 10⁶ cells) and

incubate on ice for 10-15 minutes. This prevents non-specific antibody binding.

Surface Staining:

Add the primary antibody cocktail (e.g., anti-CD3, anti-CD4, anti-CCR4) at pre-titrated

optimal concentrations.
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In a separate tube, prepare an isotype control using the CCR4 isotype antibody along with

the other markers.

Incubate on ice for 30 minutes in the dark.

Washing: Wash the cells twice by adding 1 mL of FACS buffer, centrifuging at 300 x g for 5

minutes, and discarding the supernatant.

(Optional) Intracellular Staining (for Tregs):

If staining for FoxP3, use a commercial fixation/permeabilization kit according to the

manufacturer's instructions.

After permeabilization, add the anti-FoxP3 antibody and incubate for 30 minutes at room

temperature in the dark.

Wash the cells as described in step 4.

Data Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer and acquire

the data on a flow cytometer.

Data Analysis:

Gate on the cell population of interest (e.g., CD3⁺CD4⁺ lymphocytes).

Within this gate, analyze the expression of CCR4 compared to the isotype control to

determine the percentage of CCR4⁺ cells.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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